![molecular formula C11H8N2 B14657795 (5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile CAS No. 42793-26-0](/img/structure/B14657795.png)
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile is a complex organic compound with the molecular formula C11H8N2. It features a unique structure that includes a pyrrole ring fused to an azepine ring, with an acetonitrile group attached.
Méthodes De Préparation
The synthesis of (5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This is the initial step where pyrrole derivatives are synthesized.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using this method.
Preparation of Pyrazole: This involves the reaction between α,β-alkynyls and hydrazine monohydrate.
Cyclization Catalyzed by Gold: Pyrazoles are cyclized by alkyne groups.
Final Cyclization by NaH: This completes the synthesis process.
Analyse Des Réactions Chimiques
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrile group.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Medicine: It is being explored for its potential use in drug development, particularly for its kinase inhibitory properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to its antibacterial and antiviral effects. The exact molecular targets and pathways are still under investigation, but its structure suggests it can interact with a variety of biological molecules .
Comparaison Avec Des Composés Similaires
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also exhibit significant biological activities, including antibacterial and antiviral properties.
Pyrrolo[2,3-b]pyrazine Derivatives: These are more active in kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit a broad range of biological activities.
Propriétés
Numéro CAS |
42793-26-0 |
|---|---|
Formule moléculaire |
C11H8N2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-pyrrolo[1,2-a]azepin-5-ylideneacetonitrile |
InChI |
InChI=1S/C11H8N2/c12-8-7-11-5-2-1-4-10-6-3-9-13(10)11/h1-7,9H |
Clé InChI |
IJJCGVCVLWVCBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=CN2C(=CC#N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


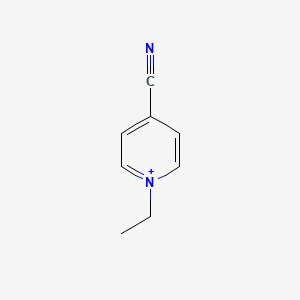
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
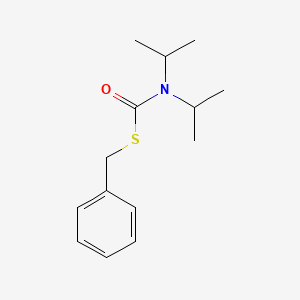
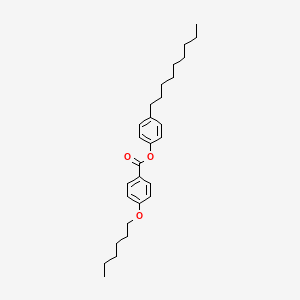

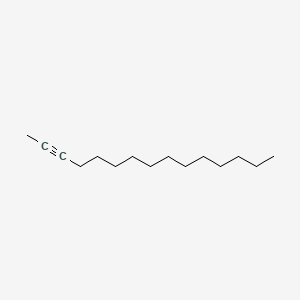
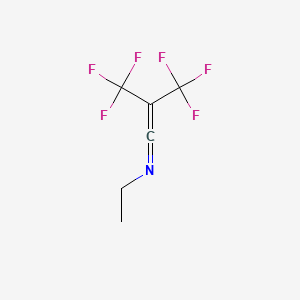
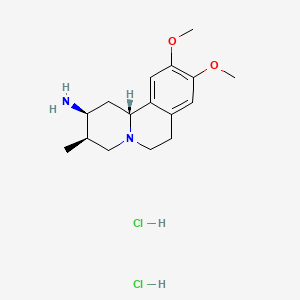
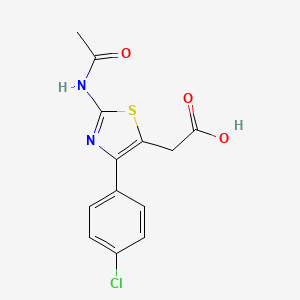
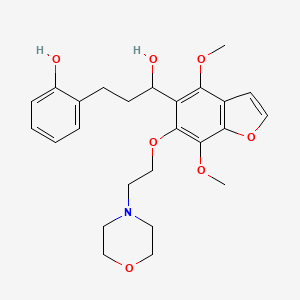

![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)


